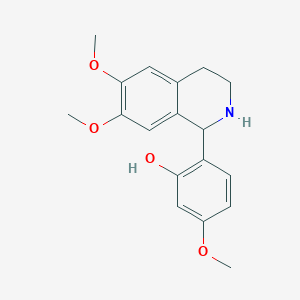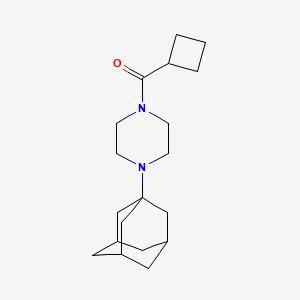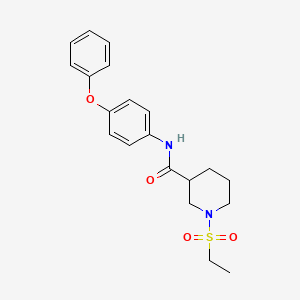
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, also known as DMXAA, is a synthetic compound that has shown promising results in cancer research. DMXAA was first synthesized in the 1980s, but its potential as an anti-cancer drug was not discovered until the late 1990s. Since then, DMXAA has been the subject of extensive scientific research, with many studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
Mécanisme D'action
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one activates the immune system by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then trigger an immune response against cancer cells. This compound also disrupts the blood supply to tumors by causing the death of cells in the blood vessel walls, leading to the collapse of the blood vessels and the death of the tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It increases the production of cytokines such as TNF-α and IFN-α, and also activates the complement system, which plays a role in immune defense. This compound also causes the death of cells in the blood vessel walls, leading to the collapse of the blood vessels and the death of the tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is its potent anti-cancer activity in preclinical studies. It has shown activity against a variety of solid tumors, and has been shown to activate the immune system and disrupt the blood supply to tumors. However, one limitation of this compound is its limited effectiveness in humans so far. Clinical trials have shown only modest activity against certain types of cancer, and the drug has not yet been approved for use in humans.
Orientations Futures
There are several future directions for 2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one research. One direction is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to develop new analogs of this compound that may have improved activity and selectivity against cancer cells. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in cancer treatment.
Méthodes De Synthèse
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-methoxyphenylacetic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate compound 3-(4-methylbenzoyl)-4-methoxyphenylacetic acid, which can then be cyclized to form this compound.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to have potent anti-cancer activity in preclinical studies, particularly against solid tumors such as melanoma and lung cancer. It works by activating the immune system to attack cancer cells, and also by disrupting the blood supply to tumors. This compound has been tested in several clinical trials, but its effectiveness in humans has been limited so far.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylbenzoyl)-2H-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-15-7-9-16(10-8-15)21(25)24-22(26)19-5-3-4-6-20(19)28-23(24)17-11-13-18(27-2)14-12-17/h3-14,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICILGNDYXJNBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-{[(3,5-dimethylbenzyl)thio]acetyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5323263.png)

![1-[(6-isopropyl-1H-indol-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5323276.png)
![ethyl 1-{3-[(4-chlorophenyl)thio]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5323292.png)
![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[3-(hydroxymethyl)-4-isopropoxyphenyl]nicotinonitrile](/img/structure/B5323304.png)

![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)

![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)